molecular formula C21H18FN5O5S B1684348 3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one CAS No. 946128-88-7

3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B1684348
CAS No.: 946128-88-7
M. Wt: 471.5 g/mol
InChI Key: LMMJFBMMJUMSJS-UHFFFAOYSA-N
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Description

Avutometinib is a novel small molecule inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway. It is being developed as a potential treatment for various cancers, including low-grade serous ovarian cancer. Avutometinib is known for its ability to inhibit MEK kinase activity while also blocking the compensatory reactivation of MEK by upstream RAF, making it a promising candidate in cancer therapy .

Mechanism of Action

Target of Action

RO5126766, also known as Avutometinib, is a first-in-class dual MEK/RAF inhibitor . It allosterically inhibits BRAF V600E, CRAF, MEK, and BRAF . These proteins are key components of the MAPK signaling pathway, which plays a crucial role in cell differentiation, cell movement, cell division, and cell death .

Mode of Action

Avutometinib binds directly to MEK and prevents its phosphorylation by RAF through the formation of a stable RAF-MEK complex . It inhibits both the phosphorylation of MEK by RAF and the activation of ERK by MEK . This dual inhibition of RAF and MEK makes Avutometinib a potent and selective inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by Avutometinib is the MAPK signaling pathway . This pathway is typically organized in a 3-kinase architecture consisting of a MAPK (ERK), a MAPK activator (MEK), and a MEK activator (Raf) . By inhibiting both RAF and MEK, Avutometinib disrupts this pathway, leading to changes in cell differentiation, cell movement, cell division, and cell death .

Result of Action

Avutometinib induces G1 cell cycle arrest in two melanoma cell lines with the BRAF V600E or NRAS mutation . In these cells, the G1 cell cycle arrest is accompanied by up-regulation of the cyclin-dependent kinase inhibitor p27 and down-regulation of cyclinD1 . Avutometinib was more effective at reducing colony formation than a MEK inhibitor in NRAS- or KRAS-mutated cells . In addition, Avutometinib suppressed the tumor growth in SK-MEL-2 xenograft model .

Biochemical Analysis

Biochemical Properties

RO5126766 plays a crucial role in biochemical reactions, particularly in the RAF/MEK signaling pathway . It interacts with key enzymes and proteins such as RAF and MEK . The nature of these interactions is inhibitory, with RO5126766 preventing the phosphorylation of MEK by RAF, forming a stable RAF–MEK complex .

Cellular Effects

RO5126766 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, RO5126766 induces G1 cell cycle arrest in melanoma cell lines with the BRAF V600E or NRAS mutation . This arrest is accompanied by the up-regulation of the cyclin-dependent kinase inhibitor p27 and down-regulation of cyclinD1 .

Molecular Mechanism

The molecular mechanism of action of RO5126766 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . RO5126766 is an allosteric inhibitor that binds directly to MEK and prevents its phosphorylation by RAF through the formation of a stable RAF–MEK complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RO5126766 change over time. It has been observed that the inhibitory effects of RO5126766 on both pERK and pMEK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of RO5126766 vary with different dosages in animal models . For instance, significant decreases in [18 F]FDG uptake were detected in vivo on day 1 with 0.3 mg/kg and ex vivo on day 3 with 0.1 mg/kg RO5126766

Metabolic Pathways

RO5126766 is involved in the RAF/MEK signaling pathway . It interacts with key enzymes in this pathway, including RAF and MEK

Transport and Distribution

It is known that RO5126766 is a potent dual RAF-MEK inhibitor that has demonstrated significant clinical activity in various solid cancers , but the specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, require further study.

Subcellular Localization

Given that RO5126766 is involved in the RAF/MEK signaling pathway , it is likely that it localizes to specific compartments or organelles where this pathway is active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of avutometinib involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of avutometinib follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure the consistency and safety of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production capacity .

Chemical Reactions Analysis

Types of Reactions

Avutometinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of avutometinib with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Avutometinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Avutometinib

Avutometinib is unique due to its dual mechanism of action, inhibiting both MEK kinase activity and the compensatory reactivation of MEK by upstream RAF. This dual inhibition results in a more effective suppression of the Ras-Raf-MEK-ERK signaling pathway, making it a promising candidate for combination therapies and overcoming resistance mechanisms in cancer treatment .

Properties

IUPAC Name

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMJFBMMJUMSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O5S
Record name Avutometinib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Avutometinib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946128-88-7
Record name RO-5126766 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946128887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5126766 free base
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avutometinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D4252V97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one
Reactant of Route 2
Reactant of Route 2
3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one
Reactant of Route 3
Reactant of Route 3
3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one
Reactant of Route 4
3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one
Reactant of Route 5
Reactant of Route 5
3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one
Reactant of Route 6
3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one

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